molecular formula C16H13NO B12350643 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde

1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde

Cat. No.: B12350643
M. Wt: 235.28 g/mol
InChI Key: RWEAVHWGJTYCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde is a complex organic compound that features both isoquinoline and cyclohexa-2,4-diene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with cyclohexa-2,4-dienone under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The isoquinoline moiety can interact with enzymes and receptors, influencing biochemical pathways. The compound’s structure allows it to participate in electron transfer reactions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C16H13NO/c18-12-16(9-4-1-5-10-16)15-14-7-3-2-6-13(14)8-11-17-15/h1-9,11-12H,10H2

InChI Key

RWEAVHWGJTYCGF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1(C=O)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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